2-Chloro-5-aminomethylthiazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Soblidotin is synthesized through a series of chemical reactions starting from dolastatin 10. The synthetic route involves the modification of the dolastatin 10 structure to enhance its stability and efficacy .
Industrial Production Methods
The industrial production of soblidotin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process typically includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Soblidotin undergoes various chemical reactions, including:
Oxidation: Soblidotin can be oxidized to form different derivatives with altered biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving soblidotin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of soblidotin include various derivatives with modified biological activity. These derivatives are often tested for their efficacy in inhibiting tubulin polymerization and their potential as anticancer agents .
Scientific Research Applications
Soblidotin has a wide range of scientific research applications, including:
Mechanism of Action
Soblidotin exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules . By inhibiting tubulin polymerization, soblidotin disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis . The compound has two binding sites on tubulin, a high-affinity site and a low-affinity site, which enhances its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Dolastatin 10: The parent compound from which soblidotin is derived.
Tasidotin: Another synthetic derivative of dolastatin 10 with similar anticancer properties.
Vinblastine: A natural product that also inhibits tubulin polymerization but has a different binding site compared to soblidotin.
Uniqueness of Soblidotin
Soblidotin is unique in its dual binding sites on tubulin, which enhances its inhibitory effects compared to other tubulin polymerization inhibitors . Additionally, soblidotin has shown superior preclinical activity against a broad range of human malignancies, including those resistant to conventional chemotherapeutic agents .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDQBIMJBRASQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436214 | |
Record name | 2-Chloro-5-aminomethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120740-08-1 | |
Record name | 2-Chloro-5-aminomethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Chlorothiazol-5-yl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 2-chloro-5-aminomethylthiazole as described in the research?
A1: The research outlines a two-step process for synthesizing this compound from 2-chloro-5-methylthiazole.
- Step 1: Radical Chlorination: 2-chloro-5-methylthiazole undergoes radical chlorination using a radical chlorinating agent in the presence of a radical initiator. This reaction takes place in a diluent that remains stable under radical chlorination conditions, yielding 40-70% 2-chloro-5-chloromethylthiazole [, ].
- Step 2: Ammoniation: Ammonia or an aqueous ammonia solution is introduced to the reaction mixture from Step 1. This leads to the formation of this compound, which is then isolated using standard techniques [, ].
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